2-Cyclobutyl-2-phenylethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

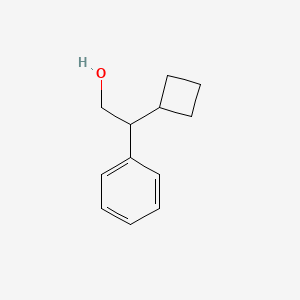

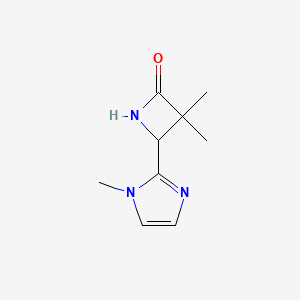

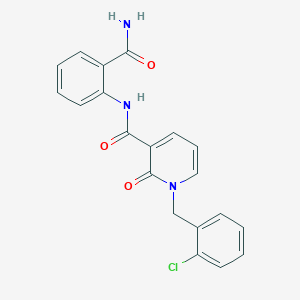

2-Cyclobutyl-2-phenylethanol is a cyclic alcohol with the chemical formula C14H18O. It is also known as 2-cyclobutyl-2-phenylethan-1-ol .

Molecular Structure Analysis

The molecular weight of 2-Cyclobutyl-2-phenylethanol is 176.26 . The InChI code for this compound is 1S/C12H16O/c13-9-12 (11-7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6,11-13H,4,7-9H2 .Physical And Chemical Properties Analysis

The physical form of 2-Cyclobutyl-2-phenylethanol is liquid . It has a storage temperature of 4°C . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Biosynthesis and Biofuel Potential

- 2-Phenylethanol (2-PE), a derivative of 2-Cyclobutyl-2-phenylethanol, is being explored for its potential as a next-generation biofuel. Studies have focused on the biosynthesis of 2-PE using microbial cell factories, such as Enterobacter sp. CGMCC 5087 and E. coli, which have been genetically engineered to increase production efficiency. This approach not only offers a sustainable method for producing 2-PE but also lays the groundwork for industrial-scale production of its derivatives (Liu et al., 2018).

Industrial Applications in Cosmetics and Food Industries

- 2-Phenylethanol, with its rose-like fragrance, finds extensive use in the cosmetic, perfume, and food industries. Biotechnological production methods, particularly microbial transformation, are becoming increasingly popular due to their environmental friendliness and the resulting products being considered "natural." These methods have seen significant advancements, including strategies to increase production and the application of in situ product removal techniques (Hua & Xu, 2011).

Metabolic Engineering for Enhanced Production

- Metabolic engineering of Saccharomyces cerevisiae for the production of 2-PE through the Ehrlich pathway has been reported. This involves the catabolism of L-phenylalanine and the use of alcohol dehydrogenases. The engineered yeast strains have shown promising results in terms of 2-PE production, demonstrating the potential for efficient biotechnological production methods (Kim, Cho, & Hahn, 2014).

Novel Production Pathways

- Research has also focused on identifying new strains and pathways for the production of 2-PE. For example, Enterobacter sp. CGMCC 5087 has been shown to produce 2-PE through the phenylpyruvate pathway, using renewable monosaccharides as the carbon source. This finding provides a novel and potential method for sustainable 2-PE production (Zhang et al., 2014).

Flavor and Fragrance Compound Production

- 2-Phenylethanol is an important flavor and fragrance compound with a rose-like odor. The biotechnological production of 2-PE is gaining attention as an alternative to chemical synthesis, with methods harnessing the Ehrlich pathway of yeasts for bioconversion of L-phenylalanine. This approach requires overcoming product inhibition through in situ product removal (Etschmann et al., 2002).

Mécanisme D'action

Safety and Hazards

The safety information available indicates that 2-Cyclobutyl-2-phenylethanol has several hazard statements including H302, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Orientations Futures

Propriétés

IUPAC Name |

2-cyclobutyl-2-phenylethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c13-9-12(11-7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6,11-13H,4,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYFUWLHTMATRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(CO)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B2599725.png)

![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2599726.png)

![6-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-4-propyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2599727.png)

![Ethyl 1-((4-chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2599737.png)

![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2599741.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2599742.png)